molecular formula C15H9Cl2N3OS3 B2451222 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine CAS No. 878061-16-6

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2451222
CAS No.: 878061-16-6
M. Wt: 414.34
InChI Key: XVAJGYMXTZUDBT-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine (CAS 878061-16-6) is a high-purity synthetic organic compound supplied for research and development purposes. With a molecular formula of C15H9Cl2N3OS3 and a molecular weight of 414.34 g/mol, this compound belongs to the class of heterocyclic hybrids featuring a thiophene-thiazole-benzothiazole core structure. This structural motif is of significant interest in medicinal chemistry, as analogous thiazole and benzothiazole derivatives have demonstrated potent pharmacological activities in scientific literature, including selective inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in inflammatory research . The compound's molecular architecture, incorporating multiple heteroaromatic systems, suggests potential for diverse research applications. Researchers are exploring such hybrid structures as potential negative allosteric modulators of ion channels and as tools for studying Cys-loop receptor superfamily function . Additionally, benzothiazole derivatives represent an important class of heterocyclic compounds with documented applications as pharmaceutical intermediates exhibiting various biological activities . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate safety protocols when working with this chemical compound.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3OS3/c1-21-7-2-3-11-9(4-7)18-15(23-11)20-14-19-10(6-22-14)8-5-12(16)24-13(8)17/h2-6H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJGYMXTZUDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Dichlorothiophene Group: The 2,5-dichlorothiophene moiety can be introduced via a halogenation reaction using chlorine gas or other chlorinating agents.

    Coupling Reactions: The final step involves coupling the thiazole ring with the 2,5-dichlorothiophene and 5-methoxybenzo[d]thiazol-2-amine moieties using suitable coupling reagents such as palladium catalysts under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of thiazole and benzothiazole compounds exhibit significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study:
A study evaluating similar thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The compounds were tested using the turbidimetric method, revealing effective inhibition of bacterial growth .

CompoundActivity TypeTarget OrganismIC50 (µM)
d1AntibacterialE. coli12.5
d2AntifungalC. albicans8.0

Anticancer Properties

The anticancer potential of this compound is another area of significant interest. Studies have shown that thiazole and benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Mechanism of Action:
The compound likely interacts with cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Study:
In vitro studies on breast cancer cell lines (MCF7) revealed that certain derivatives exhibited substantial cytotoxic effects, with IC50 values indicating effective concentration levels for inducing cell death .

CompoundCancer TypeCell LineIC50 (µM)
d6Breast CancerMCF715.0
d7Lung CancerA54920.0

Neuroprotective Effects

Emerging research suggests that compounds similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:
These compounds may act as inhibitors of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Case Study:
A recent study synthesized a series of benzothiazole derivatives that were tested for AChE inhibitory activity. Results showed that some compounds had IC50 values significantly lower than standard drugs used for treating Alzheimer's disease .

CompoundActivity TypeTarget EnzymeIC50 (µM)
4gAChE InhibitorAcetylcholinesterase2.7
4fAChE InhibitorAcetylcholinesterase3.0

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine: Unique due to its specific substitution pattern and combination of functional groups.

    Other Thiazole Derivatives: Compounds such as 2-aminothiazole, 2,4-disubstituted thiazoles, and thiazole-based drugs like sulfathiazole and ritonavir.

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a thiazole ring and a dichlorothiophene moiety, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered ring containing nitrogen and sulfur that often exhibits biological activity.
  • Dichlorothiophene Moiety : Enhances the compound's reactivity and interaction with biological targets.
  • Benzothiazole Structure : Known for various pharmacological properties, including anticancer and antimicrobial activities.

This compound interacts with several molecular targets within biological systems. The mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing physiological responses.
  • Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in certain cancer cell lines by targeting cyclin-dependent kinases (CDKs) .

Biological Activities

The biological activities associated with this compound are extensive:

Anticancer Activity

Research has demonstrated that derivatives of thiazole and benzothiazole exhibit significant anticancer properties. For instance:

  • In vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .

Antimicrobial Properties

The compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structure suggests potential efficacy in treating infections caused by resistant strains.

Microorganism Activity Observed Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate antifungal activity

Anti-inflammatory Effects

Studies indicate that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study reported that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential .
  • Antimicrobial Screening : In another investigation, the compound demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) lower than commonly used antibiotics like ampicillin .

Q & A

Q. What are the standard synthetic routes for preparing thiazole-amine derivatives like this compound?

Methodological Answer: The synthesis typically involves cyclocondensation and substitution reactions. For example:

  • Step 1: React a substituted hydrazide (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form a thiadiazole intermediate .
  • Step 2: Introduce aromatic aldehydes in ethanol for further functionalization, followed by cycloaddition with chloroacetyl chloride in the presence of triethylamine/DMF to yield the final thiazole-amine scaffold .
  • Key Reagents: Sodium hydroxide, iodine in KI, and POCl₃ are often used for cyclization and halogenation steps .

Q. How can solubility and stability be optimized for in vitro assays?

Methodological Answer:

  • Solubility: Use DMSO for stock solutions (e.g., 12.5 mg/mL) and dilute with PEG300 or Tween 80 for aqueous compatibility. For in vivo studies, formulate with sequential solvent addition (DMSO → PEG300 → Tween 80 → ddH₂O) to ensure clarity and stability .
  • Stability: Store the compound as a powder at -20°C (3 years) or in solution at -80°C (6 months). Avoid repeated freeze-thaw cycles .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • IR/NMR: Confirm amine (-NH₂) and thiazole (C-S-C) functional groups via IR peaks at ~3300 cm⁻¹ (N-H stretch) and 650–750 cm⁻¹ (C-S). ¹H NMR can resolve methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the thiophene/thiazole rings .
  • X-ray Crystallography: Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to validate the amide anion conformation critical for bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Temperature Control: Maintain reflux at 90°C during cyclization (e.g., with POCl₃) to prevent side reactions .
  • Catalyst Screening: Test bases like triethylamine or pyridine for nucleophilic substitution steps. For example, pyridine enhances acylation efficiency in chloroacetyl chloride reactions .
  • Purification: Use column chromatography (silica gel, ethanol:DCM eluent) or recrystallization (DMSO/water mixtures) to isolate high-purity products .

Q. What strategies address contradictory bioactivity data in SAR studies?

Methodological Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance antimicrobial activity, as seen in analogues with 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine scaffolds .
  • Docking Studies: Compare binding modes using computational tools (e.g., AutoDock) to identify steric clashes or nonpolar interactions that explain reduced potency in certain derivatives .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer: Analyze hydrogen bonding (e.g., N–H⋯N) and π-π stacking via X-ray diffraction. For example, centrosymmetric dimers formed via N1–H1⋯N2 bonds stabilize the crystal lattice, while C–H⋯O/F interactions further enhance packing efficiency .

Q. What mechanistic pathways explain the compound’s inhibition of PFOR enzyme activity?

Methodological Answer: The amide anion in the thiazole ring directly interacts with the PFOR active site, disrupting electron transfer. This is supported by structural analogues (e.g., nitazoxanide derivatives) where conjugation between the benzene and thiazole moieties is critical for inhibition .

Experimental Design & Data Analysis

Q. How to design a robust protocol for evaluating antitumor activity?

Methodological Answer:

  • In Vitro Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves .
  • In Vivo Models: Administer the compound intraperitoneally in xenograft mice (e.g., 10–50 mg/kg) and monitor tumor volume reduction over 21 days .

Q. What statistical methods resolve batch-to-batch variability in synthesis?

Methodological Answer:

  • ANOVA: Compare yields/purity across batches to identify significant deviations.
  • DOE (Design of Experiments): Optimize reaction parameters (e.g., molar ratios, temperature) using Taguchi or response surface methodology .

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